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Compound of Interest
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Cat. No.: B1238512

Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:

Involucrin (IVL) is a key protein component of the cornified envelope in terminally
differentiated keratinocytes, playing a crucial role in the formation of an intact skin barrier. The
expression of involucrin is tightly regulated during epidermal differentiation and can be altered
in various skin diseases and in response to therapeutic agents. Accurate and reliable
guantification of human involucrin mRNA is therefore essential for research in dermatology,
cosmetology, and drug development. This document provides a detailed protocol for the
guantitative analysis of human involucrin mRNA expression using a SYBR Green-based
guantitative polymerase chain reaction (QPCR) assay.

Data Presentation

The following tables provide a framework for the systematic recording and analysis of gPCR
data for determining the relative expression of human involucrin mRNA.

Table 1: qPCR Primer Specifications
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Forward Reverse Amplicon Size
Target Gene . . Reference
Primer (5'-3) Primer (5'-3) (bp)
GGTCCAAGAC .
Human TCTGGACACTG OriGene
) ATTCAACCAGC 119
Involucrin (IVL) CGGGTGGTTAT (HP208665)
AGGTCGGAGT GACAAGCTTCC PrimerBank (ID:
Human GAPDH 95
CAACGGATTTG CGTTCTCAG 37849553a1l)
AGAGCTACGA AGCACTGTGTT PrimerBank (ID:
Human ACTB 113
GCTGCCTGAC GGCGTACAG 7666203al)

Human RPS26

GCGATTCCTGA  GGACATTTCTG
CTACTTTGCTG  AAGCGAGCGT 108
TG C

PrimerBank (ID:
15359112a1l)

Table 2: Raw Quantification Cycle (Cq) Values

Cq (Housekeeping

Sample ID Replicate Cq (IVL) Gene)
Control 1 1

2

3

Treatment 1 1

Table 3: Relative Quantification Data Analysis (AACq Method)
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AACq
Fold
ACq (Cq (ACq
Sample Avg. Cq Avg. Cq Avg. ACq Change
IVL - Cq Sample -
ID (IvL) (HKG) (Control) (21-
HKG) Avg. ACq
AACq)
Control)
Control 1 0 1
Treatment
1

Signaling Pathways Regulating Involucrin
EXxpression

The expression of involucrin in keratinocytes is regulated by a complex network of signaling
pathways. Key pathways include the MAPK/ERK and PI3K/Akt pathways, which are often
initiated by growth factors and cytokines. These pathways converge on transcription factors
that bind to the involucrin promoter, driving its expression and promoting keratinocyte
differentiation.
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Caption: Signaling pathways regulating involucrin gene expression in keratinocytes.

Experimental Protocols
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A generalized workflow for the quantification of human involucrin mRNA is depicted below.
This is followed by detailed step-by-step protocols for each major stage of the process.

1. Sample Collection
(e.g., Human Keratinocytes)

4. Reverse Transcription

2. Total RNA Extraction 3. RNA Quality & Quantity Assessment (cDNA Synthesis)

5. qPCR Amplification 6. Data Analysis

Click to download full resolution via product page

Caption: Experimental workflow for gPCR analysis of involucrin mRNA.

Protocol 1: Total RNA Extraction from Cultured Human
Keratinocytes

This protocol is based on the use of a TRIzol-like reagent for the isolation of total RNA.
Materials:

e Cultured human keratinocytes

e Phosphate-buffered saline (PBS), ice-cold
e TRIzol reagent (or equivalent)

e Chloroform

* |sopropanol

» 75% Ethanol (in RNase-free water)

* RNase-free water

e Microcentrifuge tubes (1.5 mL, RNase-free)
e Micropipettes and RNase-free filter tips

» Refrigerated microcentrifuge

Procedure:
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e Cell Lysis:

(¢]

Aspirate the culture medium from the keratinocytes.

[¢]

Wash the cells once with ice-cold PBS.

[¢]

Aspirate the PBS completely.

[e]

Add 1 mL of TRIzol reagent per 10 cm? of culture plate area directly to the cells.

o

Lyse the cells by pipetting the TRIzol reagent several times over the cell monolayer.

e Phase Separation:

o Transfer the cell lysate to a 1.5 mL microcentrifuge tube.

o Incubate at room temperature for 5 minutes.

o Add 0.2 mL of chloroform per 1 mL of TRIzol reagent used.

o Cap the tube securely and shake vigorously for 15 seconds.

o Incubate at room temperature for 3 minutes.

o Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red
organic phase, an interphase, and an upper colorless aqueous phase containing the RNA.

* RNA Precipitation:

(¢]

Carefully transfer the upper aqueous phase to a new microcentrifuge tube.

[¢]

Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent initially used.

[¢]

Mix by inverting the tube gently and incubate at room temperature for 10 minutes.

[e]

Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible at the
bottom of the tube.

¢ RNA Wash:

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

[e]

Carefully decant the supernatant.

o

Wash the RNA pellet by adding 1 mL of 75% ethanol.

[¢]

Vortex briefly to dislodge the pellet.

[e]

Centrifuge at 7,500 x g for 5 minutes at 4°C.

o RNA Solubilization:

[¢]

Carefully decant the ethanol.

[e]

Briefly air-dry the pellet for 5-10 minutes. Do not over-dry.

o

Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 yL) of RNase-free water.

Incubate at 55-60°C for 10 minutes to aid dissolution.

[¢]

e RNA Quality and Quantity Assessment:

o Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
An A260/A280 ratio of ~2.0 is indicative of pure RNA.

o Assess RNA integrity by agarose gel electrophoresis if necessary.

Protocol 2: Reverse Transcription (cDNA Synthesis)

This protocol utilizes M-MLV reverse transcriptase and random hexamer primers.

Materials:

Total RNA (1 pg)

Random hexamer primers

dNTP mix (10 mM)

M-MLV Reverse Transcriptase (200 U/uL)
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e 5X Reaction Buffer for M-MLV RT
¢ RNase inhibitor (40 U/uL)

* RNase-free water

e PCR tubes or plate

e Thermal cycler

Procedure:

e RNA/Primer Annealing:

o In a PCR tube on ice, combine the following:

Total RNA: 1 ug

Random hexamers: 1 pL

dNTP mix (10 mM): 1 uL

RNase-free water: to a final volume of 13 pL

o Mix gently and centrifuge briefly.

o Incubate at 65°C for 5 minutes, then immediately place on ice for at least 1 minute.
o Reverse Transcription Reaction Assembly:

o To the annealed RNA/primer mix, add the following on ice:

5X Reaction Buffer: 4 pL

RNase inhibitor: 1 pL

M-MLV Reverse Transcriptase: 1 uL

RNase-free water: 1 uL
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o The final reaction volume is 20 pL.

* Incubation:
o Mix gently and centrifuge briefly.
o Place the reaction in a thermal cycler and run the following program:
» 25°C for 10 minutes (for random hexamer annealing)
» 37°C for 50 minutes (for cDNA synthesis)
s 70°C for 15 minutes (to inactivate the enzyme)
e Storage:

o The resulting cDNA can be used immediately for g°PCR or stored at -20°C.

Protocol 3: SYBR Green gPCR

This protocol provides a general framework for SYBR Green-based qPCR.
Materials:

o CcDNA template (from Protocol 2)

o Forward and reverse primers for IVL and housekeeping gene(s) (10 uM stock)
e 2X SYBR Green gPCR Master Mix

* RNase-free water

e (PCR plate and optical seals

» Real-time PCR instrument

Procedure:

e Reaction Setup:
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o Thaw all reagents on ice. Mix and centrifuge briefly before use.

o Prepare a master mix for each primer set to ensure consistency across reactions. For a
single 20 pL reaction, combine the following:

2X SYBR Green qPCR Master Mix: 10 pL

Forward Primer (10 uM): 0.4 pL

Reverse Primer (10 uM): 0.4 uL

RNase-free water: 7.2 pL
o Aliquot 18 pL of the master mix into each well of a qPCR plate.
o Add 2 uL of cDNA template to each well.

o Include no-template controls (NTC) for each primer set by adding 2 pL of RNase-free
water instead of cDNA.

e (PCR Cycling:
o Seal the gPCR plate, mix gently, and centrifuge briefly.
o Place the plate in the real-time PCR instrument and run the following cycling program:
» Initial Denaturation: 95°C for 10 minutes
» 40 Cycles:
= Denaturation: 95°C for 15 seconds
» Annealing/Extension: 60°C for 1 minute

= Melt Curve Analysis: Perform a melt curve analysis according to the instrument's
instructions to verify the specificity of the amplified product.

Protocol 4: Data Analysis
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The relative quantification of involucrin mRNA expression can be calculated using the AACq
(delta-delta Cq) method.

Procedure:
e Data Collection:

o Obtain the raw Cq values for both the target gene (IVL) and the chosen housekeeping
gene for all samples from the qPCR instrument software.

» Normalization to Housekeeping Gene (ACQ):

o For each sample, calculate the ACq by subtracting the average Cq of the housekeeping
gene from the average Cq of the IVL gene:

» ACq = Cq(IVL) - Cq(Housekeeping Gene)
» Normalization to Control Group (AACQ):
o Calculate the average ACq for the control group.

o For each sample (including the controls), calculate the AACq by subtracting the average
ACq of the control group from the ACq of the sample:

» AACq = ACq(Sample) - Average ACq(Control)
o Calculate Fold Change:

o The fold change in gene expression relative to the control group is calculated as 2-AACq.
A value of 1 represents no change, a value greater than 1 indicates upregulation, and a
value less than 1 indicates downregulation.

 To cite this document: BenchChem. [Quantitative Analysis of Human Involucrin (IVL) mRNA
Expression Using SYBR Green-Based gPCR]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1238512#quantitative-pcr-qpcr-primers-for-
human-involucrin-mrna]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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